

Synthesis of Ethyl N-(4-methoxyphenyl)glycinate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-[(4-methoxyphenyl)amino]acetate

Cat. No.: B182486

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl N-(4-methoxyphenyl)glycinate, a key intermediate in the production of various pharmaceutical compounds. This document details the most common synthetic route, including a thorough experimental protocol, quantitative data, and characterization analysis.

Introduction

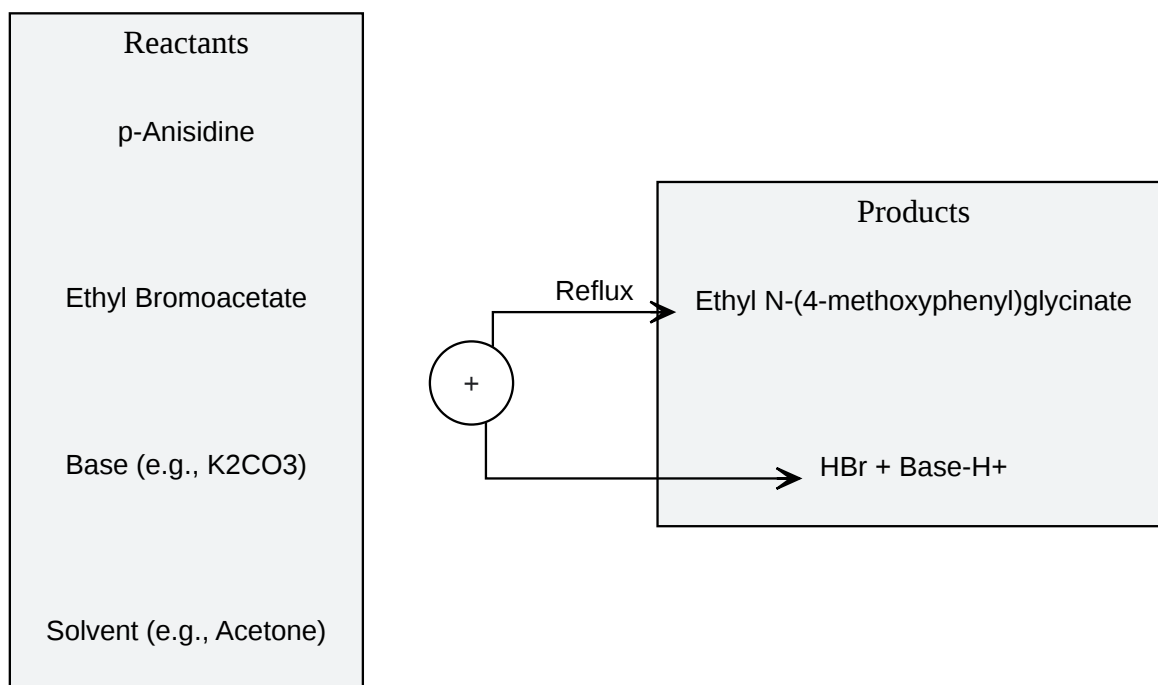
Ethyl N-(4-methoxyphenyl)glycinate is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a secondary amine, an ester, and a methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. This guide focuses on a robust and widely applicable method for its preparation: the direct N-alkylation of p-anisidine.

Synthetic Pathway: N-Alkylation of p-Anisidine

The most direct and efficient method for the synthesis of ethyl N-(4-methoxyphenyl)glycinate is the nucleophilic substitution reaction between p-anisidine and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is typically carried out in the presence

of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion.

Reaction Scheme:



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Caption: General workflow for the N-alkylation of p-anisidine.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of ethyl N-(4-methoxyphenyl)glycinate via N-alkylation of p-anisidine with ethyl bromoacetate.

Materials:

- p-Anisidine
- Ethyl bromoacetate

- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
- Stir the mixture at room temperature for 15 minutes.
- Slowly add ethyl bromoacetate (1.1 eq) to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified ethyl N-(4-methoxyphenyl)glycinate.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of ethyl N-(4-methoxyphenyl)glycinate.

Parameter	Value
Molar Ratio (p-Anisidine:Ethyl Bromoacetate:K ₂ CO ₃)	1 : 1.1 : 2
Solvent	Acetone
Reaction Temperature	Reflux (~56 °C)
Reaction Time	4 - 6 hours
Typical Yield	85 - 95%

Characterization Data

The structure and purity of the synthesized ethyl N-(4-methoxyphenyl)glycinate can be confirmed by spectroscopic methods.

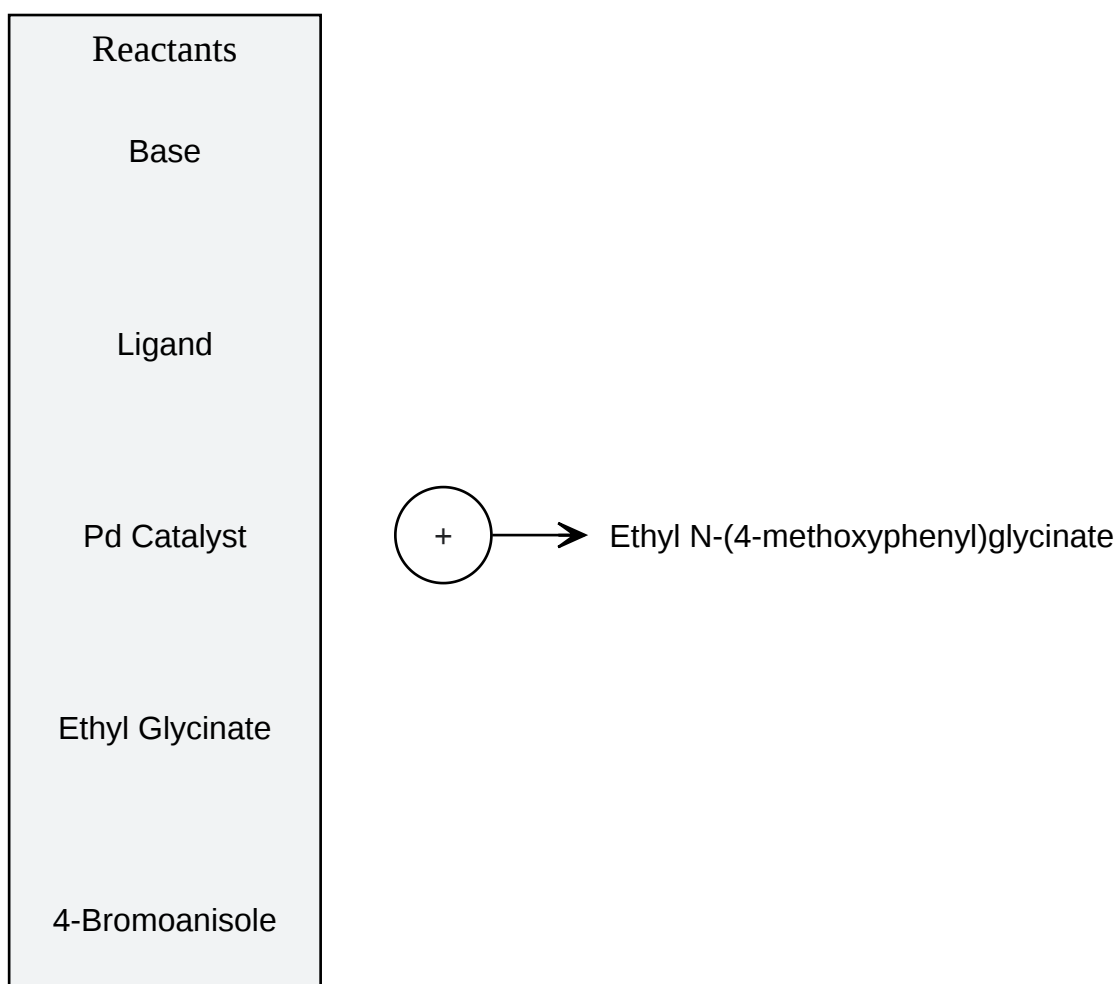
Spectroscopic Data	
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	6.80 (d, $J=8.8$ Hz, 2H), 6.62 (d, $J=8.8$ Hz, 2H), 4.23 (q, $J=7.1$ Hz, 2H), 4.05 (br s, 1H, NH), 3.84 (s, 2H), 3.76 (s, 3H), 1.29 (t, $J=7.1$ Hz, 3H)
^{13}C NMR (CDCl_3 , 101 MHz) δ (ppm)	171.8, 152.5, 141.9, 114.8, 114.2, 61.5, 55.7, 46.9, 14.2
Appearance	Pale yellow oil or low melting solid

Alternative Synthetic Routes

While N-alkylation is the most common method, other synthetic strategies can be employed.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an aryl halide (e.g., 4-bromoanisole) and ethyl glycinate. This method is particularly useful for substrates that are not amenable to traditional nucleophilic substitution.

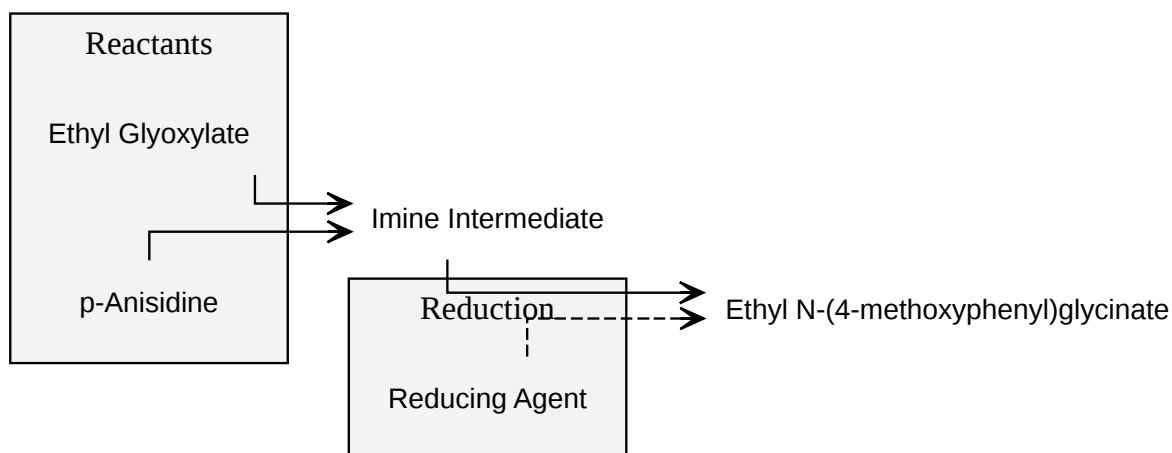


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Caption: Buchwald-Hartwig amination pathway.

Reductive Amination

The reaction of p-anisidine with ethyl glyoxylate in the presence of a reducing agent (e.g., sodium cyanoborohydride) can also yield the desired product. This method avoids the use of haloacetates.



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Caption: Reductive amination pathway.

Conclusion

This technical guide has detailed a reliable and high-yielding synthesis of ethyl N-(4-methoxyphenyl)glycinate via N-alkylation of p-anisidine. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The alternative synthetic routes described offer flexibility depending on the available starting materials and desired reaction conditions.

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